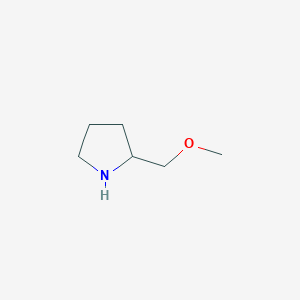
3,5-dibromo-2-(chloromethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2-(chloromethyl)thiophene (DBCT) is a heterocyclic aromatic compound belonging to the thiophene family. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 176-177°C. DBCT is of interest to chemists and pharmacologists due to its unique properties, which include its ability to form stable derivatives and its potential as a drug candidate.
Wissenschaftliche Forschungsanwendungen
3,5-dibromo-2-(chloromethyl)thiophene has a wide range of scientific research applications. It has been used as a ligand for the synthesis of transition metal complexes, such as copper(I) and palladium(II) complexes. These complexes have been studied for their potential applications in catalysis, materials science, and drug delivery. 3,5-dibromo-2-(chloromethyl)thiophene has also been used in the synthesis of polymers, which have potential applications in the fields of nanotechnology, drug delivery, and biomedicine. Additionally, 3,5-dibromo-2-(chloromethyl)thiophene has been used in the synthesis of organic semiconductors, which have potential applications in the fields of optoelectronics and display technology.
Wirkmechanismus
The mechanism of action of 3,5-dibromo-2-(chloromethyl)thiophene is not yet fully understood. It is believed that the compound binds to proteins and enzymes in the body, which results in changes in the activity of these proteins and enzymes. This binding can lead to changes in the metabolism of various compounds, including drugs. Additionally, 3,5-dibromo-2-(chloromethyl)thiophene is believed to interact with DNA and RNA, which can result in changes in gene expression and cellular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dibromo-2-(chloromethyl)thiophene are not yet well understood. However, it has been shown to have anti-inflammatory and antioxidant effects in animal models. Additionally, it has been shown to reduce the levels of certain hormones, such as cortisol and aldosterone, in rats. It has also been shown to have anti-cancer and anti-tumor effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-dibromo-2-(chloromethyl)thiophene in laboratory experiments include its low cost, easy availability, and low toxicity. Additionally, it has a wide range of potential applications in the fields of catalysis, materials science, drug delivery, and biomedicine. However, there are some limitations to using 3,5-dibromo-2-(chloromethyl)thiophene in laboratory experiments. For example, the compound is unstable in the presence of light and oxygen, and it is difficult to separate from other compounds. Additionally, the compound is not water soluble, which can limit its use in biological experiments.
Zukünftige Richtungen
There are many potential future directions for research into 3,5-dibromo-2-(chloromethyl)thiophene. One potential direction is to develop new methods for synthesizing the compound. Additionally, research could be conducted to further investigate its mechanism of action and biochemical and physiological effects. Research could also be conducted to explore new applications for the compound, such as in the fields of drug delivery and biomedicine. Finally, research could be conducted to develop methods for increasing the stability of the compound in the presence of light and oxygen.
Synthesemethoden
3,5-dibromo-2-(chloromethyl)thiophene can be synthesized by a variety of methods. The most common method is the reaction of 3,5-dibromothiophene with chloromethyl methyl ether (CMME) in the presence of an acid catalyst. The reaction takes place at room temperature and is complete in a few hours. The product is a mixture of 3,5-dibromo-2-(chloromethyl)thiophene and the byproduct 3,5-dibromo-2-methylthiophene. The mixture can be separated by column chromatography.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 3,5-dibromo-2-(chloromethyl)thiophene can be achieved through a multi-step process involving the bromination and chloromethylation of thiophene.", "Starting Materials": [ "Thiophene", "Bromine", "Chloromethyl methyl ether", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Diethyl ether" ], "Reaction": [ "Bromination of thiophene using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 3,5-dibromothiophene.", "Chloromethylation of 3,5-dibromothiophene using chloromethyl methyl ether and sodium hydroxide in methanol to yield 3,5-dibromo-2-(chloromethyl)thiophene.", "Neutralization of the reaction mixture with hydrochloric acid and extraction of the product with diethyl ether.", "Washing of the organic layer with sodium bicarbonate solution and drying over sodium sulfate.", "Purification of the product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
7311-52-6 |
Produktname |
3,5-dibromo-2-(chloromethyl)thiophene |
Molekularformel |
C5H3Br2ClS |
Molekulargewicht |
290.4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



